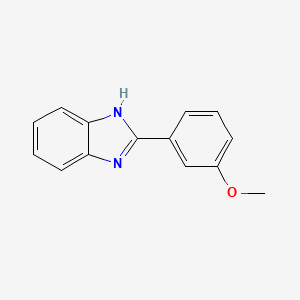
4-フェノキシフェニルイソシアネート
概要
説明
4-Phenoxyphenyl isocyanate, also known as 1-isocyanato-4-phenoxybenzene, is an aryl isocyanate with the molecular formula C₁₃H₉NO₂. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenoxyphenyl structure. It is commonly used in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
4-Phenoxyphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based drugs.
Industry: Utilized in the production of polyurethanes, which are used in coatings, adhesives, and foams.
作用機序
Target of Action
4-Phenoxyphenyl isocyanate is a reagent used for the preparation of piperazinylquinazoline ureas by condensation of piperazinylquinazoline with aryl isocyanates . It primarily targets hydrogen-acidic compounds such as alcohols, phenols, and amines .
Mode of Action
The mode of action of 4-Phenoxyphenyl isocyanate involves its interaction with its targets, leading to the formation of carbamates and ureas . The reaction may proceed by three fundamental mechanisms depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .
Biochemical Pathways
The biochemical pathways affected by 4-Phenoxyphenyl isocyanate involve the transformation of hydrogen-acidic compounds into carbamates and ureas . These transformations can lead to different rate laws and structure–reactivity relationships .
Pharmacokinetics
It’s known that the compound has a boiling point of 170 °c/3 mmhg and a density of 1169 g/mL at 25 °C .
Result of Action
The molecular and cellular effects of 4-Phenoxyphenyl isocyanate’s action involve the transformation of hydrogen-acidic compounds into carbamates and ureas . This transformation can lead to different rate laws and structure–reactivity relationships .
Action Environment
The action of 4-Phenoxyphenyl isocyanate can be influenced by environmental factors. For instance, it’s known that the compound reacts with water . Therefore, the presence of water in the environment could potentially influence the compound’s action, efficacy, and stability. Additionally, safety data sheets advise against discharging the compound into the environment .
生化学分析
Biochemical Properties
4-Phenoxyphenyl isocyanate plays a significant role in biochemical reactions due to its ability to react with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its isocyanate functional group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups in proteins and enzymes. These interactions can lead to the formation of stable urea linkages, which can alter the structure and function of the biomolecules involved .
Cellular Effects
The effects of 4-Phenoxyphenyl isocyanate on cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes through covalent bonding. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the formation of urea linkages with key signaling proteins can disrupt normal cellular communication, leading to altered gene expression and metabolic changes .
Molecular Mechanism
At the molecular level, 4-Phenoxyphenyl isocyanate exerts its effects through the formation of covalent bonds with biomolecules. The isocyanate group reacts with nucleophilic sites, such as amino groups, to form stable urea linkages. This reaction can inhibit or activate enzymes, depending on the specific biomolecule involved. Additionally, the covalent modification of proteins can lead to changes in their structure and function, ultimately affecting cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenoxyphenyl isocyanate can change over time. The stability and degradation of this compound are important factors to consider. It is known to be sensitive to moisture, which can lead to hydrolysis and degradation over time. Long-term exposure to 4-Phenoxyphenyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Phenoxyphenyl isocyanate vary with different dosages in animal models. At low doses, it may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. Studies have shown that high doses of 4-Phenoxyphenyl isocyanate can cause severe toxicity, including respiratory irritation, skin irritation, and eye damage. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
4-Phenoxyphenyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of the isocyanate group, leading to the formation of amines and carbon dioxide. These metabolic reactions can affect the overall metabolic flux and levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 4-Phenoxyphenyl isocyanate within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters. Once inside the cell, it can interact with various binding proteins, which can affect its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
4-Phenoxyphenyl isocyanate’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism and signaling .
準備方法
Synthetic Routes and Reaction Conditions
4-Phenoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-phenoxyaniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:
C6H5OC6H4NH2+COCl2→C6H5OC6H4NCO+2HCl
This method requires careful handling of phosgene due to its toxic nature. Alternatively, oxalyl chloride can be used as a safer substitute for phosgene.
Industrial Production Methods
In industrial settings, the production of 4-Phenoxyphenyl isocyanate often involves large-scale phosgenation processes. These processes are conducted in specialized facilities equipped with safety measures to handle hazardous chemicals. The use of continuous flow reactors and advanced purification techniques ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Phenoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Hydrolysis: Reacts with water to form 4-phenoxyphenylamine and carbon dioxide.
Polymerization: Can participate in polymerization reactions to form polyurethanes when reacted with diols or polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Water: Hydrolysis occurs readily in the presence of water, especially under acidic or basic conditions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which further decompose to amines and carbon dioxide.
類似化合物との比較
4-Phenoxyphenyl isocyanate can be compared with other aryl isocyanates, such as:
Phenyl isocyanate: Lacks the phenoxy group, making it less sterically hindered and more reactive.
4-Methylphenyl isocyanate: Contains a methyl group instead of a phenoxy group, resulting in different electronic properties.
4-Chlorophenyl isocyanate: Contains a chlorine atom, which affects its reactivity and applications.
The uniqueness of 4-Phenoxyphenyl isocyanate lies in its phenoxy group, which imparts specific electronic and steric characteristics, making it suitable for specialized applications in organic synthesis and material science.
特性
IUPAC Name |
1-isocyanato-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-14-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBUGOFIKAHZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370560 | |
| Record name | 4-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59377-19-4 | |
| Record name | 4-Phenoxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PHENOXYPHENYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain 4-Phenoxyphenyl isocyanate and its derivatives?
A: 4-Phenoxyphenyl isocyanate derivatives can be synthesized using a multi-step approach. For instance, a fluorinated derivative, 4″, 4″′-(hexafluoroisopropylidene) bis(4-phenoxyphenyl isocyanate) (HPI), was synthesized starting with 4″, 4″′-(hexafluoroisopropylidene)bis(4-phenoxyaniline) (HPA) []. This involved reacting HPA with phenyl chloroformate to yield a carbamate intermediate, followed by treatment with trimethylsilylchloride (TMS-Cl) and triethylamine (TEA). Thermal decomposition of the resulting product yielded the desired HPI. Another derivative, 2,6-Diisopropyl-4-phenoxyphenyl isocyanate, was synthesized from 2,6-diisopropylaniline through bromination, Ullmann condensation, and a thiocyanation reaction [].
Q2: What are the applications of 4-Phenoxyphenyl isocyanate derivatives in polymer chemistry?
A: 4-Phenoxyphenyl isocyanate derivatives are valuable monomers for synthesizing novel polymers. Specifically, 4″, 4″′-(hexafluoroisopropylidene) bis(4-phenoxyphenyl isocyanate) (HPI) was used to synthesize a fluorinated linear polycarbodiimide (F-PCD) []. This polymer exhibited promising properties like high glass transition temperature (Tg) up to 230 °C and a low dielectric constant (2.98 at 1 MHz), making it attractive for applications requiring thermal stability and electrical insulation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


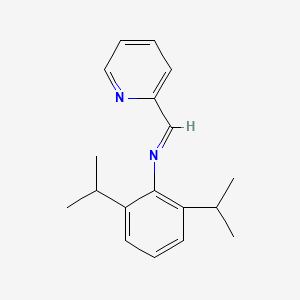
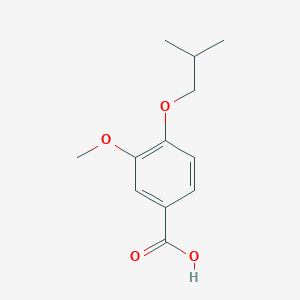
![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)
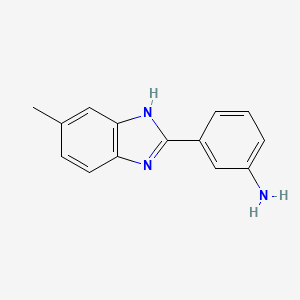
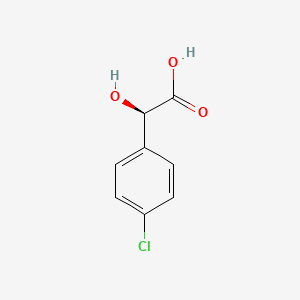
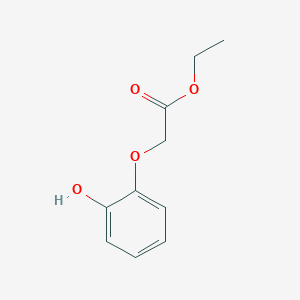

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)
![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)
